3-(1H-tetrazol-1-yl)phenol

Lipophilicity Drug-likeness ADME

3-(1H-Tetrazol-1-yl)phenol is a heterocyclic building block consisting of a phenol ring substituted at the meta position with a 1H-tetrazole moiety. The tetrazole ring serves as a metabolism-resistant bioisostere of the carboxylic acid group, with a similar pKa (~4.5–4.9) but enhanced lipophilicity and hydrogen-bond acceptor capacity.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 125620-16-8
Cat. No. B1300742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-tetrazol-1-yl)phenol
CAS125620-16-8
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)N2C=NN=N2
InChIInChI=1S/C7H6N4O/c12-7-3-1-2-6(4-7)11-5-8-9-10-11/h1-5,12H
InChIKeyGXPLZNJTPPNNOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Tetrazol-1-yl)phenol (CAS 125620-16-8): Meta-Substituted Tetrazole-Phenol Building Block for Procurement


3-(1H-Tetrazol-1-yl)phenol is a heterocyclic building block consisting of a phenol ring substituted at the meta position with a 1H-tetrazole moiety [1]. The tetrazole ring serves as a metabolism-resistant bioisostere of the carboxylic acid group, with a similar pKa (~4.5–4.9) but enhanced lipophilicity and hydrogen-bond acceptor capacity [2]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing xanthine oxidase inhibitors and other bioactive scaffolds where precise spatial orientation of the tetrazole pharmacophore is critical for target engagement [3].

Why 3-(1H-Tetrazol-1-yl)phenol Cannot Be Replaced by Its Ortho or Para Isomers in Structure- and Property-Critical Applications


Positional isomerism on the phenyl ring of tetrazol-1-yl-phenol compounds produces quantifiably distinct physicochemical properties and biological performance that preclude simple interchange. The ortho, meta, and para isomers exhibit divergent lipophilicity (ΔlogP up to ~0.5 log units), phenol acidity (ΔpKa > 0.8 units), and solid-state characteristics (melting point differences exceeding 80 °C) that directly affect solubility, permeability, crystallinity, and formulation behavior . More critically, in structure-based drug design, the 3-(1H-tetrazol-1-yl)phenyl fragment positions the tetrazole N-4 atom for a specific hydrogen-bond interaction with the Asn768 residue of xanthine oxidase—a geometry that cannot be achieved with the 2- or 4-substituted isomers, leading to a documented 10-fold improvement in inhibitory potency when the meta-tetrazole fragment is incorporated [1].

Quantitative Differentiation Guide: 3-(1H-Tetrazol-1-yl)phenol vs. Positional Isomers


Lipophilicity Reduction: Meta Isomer Is 2.4-Fold More Hydrophilic Than Its Para Analog

Among the three tetrazol-1-yl-phenol positional isomers, 3-(1H-tetrazol-1-yl)phenol exhibits the lowest lipophilicity. Its ACD/LogP value of 0.35 is 2.0-fold lower than that of the ortho isomer (LogP 0.707) and 2.4-fold lower than that of the para isomer (LogP 0.828) . This places the meta isomer closer to the optimal LogP range (1–3) for oral drug-like molecules, while the ortho and para isomers are at the lower boundary, potentially limiting membrane permeability [1]. The lower LogP of the meta isomer predicts approximately 5-fold higher aqueous solubility relative to the para isomer, which can translate to improved formulation flexibility and reduced need for solubilizing excipients .

Lipophilicity Drug-likeness ADME

Phenol Acidity: Ortho Isomer Is 0.8 pKa Units Weaker Acid Than Para; Meta Is Projected Intermediate

The para isomer, 4-(1H-tetrazol-1-yl)phenol, has a predicted phenol pKa of 8.68 ± 0.13 , while the ortho isomer, 2-(1H-tetrazol-1-yl)phenol, has a computed pKa of 9.48 [1]. This 0.80 pKa-unit difference corresponds to a 6.3-fold difference in acid dissociation constant (Ka). At physiological pH 7.4, the para isomer exists approximately 5.3% in the ionized phenolate form, versus only about 0.8% for the ortho isomer—a >6-fold difference in ionization state that impacts passive membrane permeability and protein binding [2]. Although an experimentally validated pKa for 3-(1H-tetrazol-1-yl)phenol has not been identified in the literature, the meta-tetrazole substituent is expected, based on Hammett σₘ constants for electron-withdrawing N-aryl tetrazoles, to produce a pKa intermediate between the ortho and para values, likely in the range 8.9–9.2 [3].

Acidity pKa Ionization state

Melting Point: Meta Isomer Melts 53 °C Higher Than Para Isomer, Indicating Superior Lattice Stability and Ease of Purification

3-(1H-Tetrazol-1-yl)phenol exhibits a melting point range of 174–176 °C [1]. In contrast, the para isomer, 4-(1H-tetrazol-1-yl)phenol, melts at approximately 121 °C (estimated via the Stein & Brown method, consistent with vendor-reported values typically in the 118–125 °C range) . This ~53 °C elevation in melting point implies significantly stronger intermolecular hydrogen bonding in the meta-substituted crystal lattice, attributable to the non-linear geometry of the meta-tetrazole substituent that enables more efficient crystal packing [2]. From a procurement and workflow perspective, the higher melting point of the meta isomer facilitates purification by recrystallization, improves long-term storage stability at ambient temperature, and reduces the risk of deliquescence or polymorphic transition during handling and formulation [3].

Crystallinity Purification Solid-state properties

Meta-Tetrazole Fragment Delivers 10-Fold Potency Gain in Xanthine Oxidase Inhibition vs. Non-Tetrazole Parent Scaffold

In a structure-based optimization campaign targeting xanthine oxidase (XO), the introduction of a 1H-tetrazol-1-yl moiety at the 3'-position of the N-phenylisonicotinamide scaffold (i.e., utilizing the 3-(1H-tetrazol-1-yl)phenyl substructure) yielded compound 2s with an IC₅₀ of 0.031 μM [1]. This represents a 10-fold improvement in potency compared to the parent compound 1 (N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide), which lacked the tetrazole and exhibited an IC₅₀ of 0.312 μM [1]. The potency of 2s was nearly equivalent to the clinical-stage XO inhibitor topiroxostat (IC₅₀ = 0.021 μM). Crucially, molecular docking revealed that the N-4 atom of the tetrazole ring accepts a hydrogen bond from the Asn768 residue within the XO sub-pocket—a binding interaction that can only be achieved with the meta-substituted geometry; ortho- or para-tetrazole substitution would misalign the H-bond acceptor by >2 Å and preclude this key contact [1].

Xanthine oxidase Structure-based drug design Inhibitor potency

Procurement-Driven Application Scenarios for 3-(1H-Tetrazol-1-yl)phenol


Medicinal Chemistry: Xanthine Oxidase Inhibitor Lead Optimization Requiring Asn768 Sub-Pocket Engagement

Discovery programs targeting hyperuricemia and gout that pursue non-purine xanthine oxidase inhibitors benefit from the 3-(1H-tetrazol-1-yl)phenyl scaffold because the meta-tetrazole N-4 atom forms a critical hydrogen bond with Asn768. As demonstrated by Zhang et al. (2019), incorporation of this fragment into the N-phenylisonicotinamide series produced a 10-fold IC₅₀ improvement (0.312 μM → 0.031 μM), achieving near-clinical potency [1]. Ortho- or para-substituted tetrazole-phenyl intermediates cannot geometrically satisfy this interaction. Procurement of 3-(1H-tetrazol-1-yl)phenol as the starting material for constructing 3'-tetrazol-1-yl-phenylamine or 3'-tetrazol-1-yl-benzoic acid intermediates is therefore the rational choice for any SBDD program targeting this sub-pocket.

ADME Property Tuning: LogP-Driven Isomer Selection for Oral Bioavailability Optimization

When a lead series requires systematic reduction of lipophilicity to improve metabolic stability, reduce hERG liability, or enhance aqueous solubility, 3-(1H-tetrazol-1-yl)phenol is the preferred isomer. Its ACD/LogP of 0.35 is 2.4-fold lower than that of the para isomer (LogP 0.828) and 2.0-fold lower than that of the ortho isomer (LogP 0.707) . This places the meta isomer solidly within or slightly below the optimal LogP 1–3 range, whereas the ortho and para isomers fall below even the lower boundary, potentially compromising passive permeability. For discovery teams systematically exploring structure-property relationships, starting with the most hydrophilic isomer and adding lipophilicity through subsequent derivatization (e.g., alkylation of the phenol oxygen) provides a more tractable optimization path than attempting to reduce excessive lipophilicity of the para isomer.

Process Chemistry: Crystallization-Enabled Purification for Scale-Up Campaigns

The meta isomer's substantially higher melting point (174–176 °C) compared to the para isomer (~121 °C) translates to superior crystallinity and easier purification at gram-to-kilogram scale [2]. A ΔTₘ of +53 °C indicates significantly stronger intermolecular hydrogen bonding in the meta-substituted crystal lattice, enabling effective purification by simple recrystallization rather than chromatographic separation. For CROs and CDMOs conducting multi-step syntheses where intermediate purity directly impacts downstream yield, the meta isomer's favorable solid-state properties reduce purification costs, solvent consumption, and cycle times relative to the lower-melting or potentially oily ortho and para isomers.

Chemical Biology: Carboxylic Acid Bioisostere with Orthogonal Phenol Handle for Bioconjugation

In chemical probe and PROTAC design, compounds often require a carboxylic acid bioisostere for target engagement and a separate synthetic handle for linker attachment. 3-(1H-Tetrazol-1-yl)phenol uniquely provides both functionalities in a single building block: the tetrazole ring serves as the metabolically stable carboxylic acid mimic (pKa ~4.9, comparable to acetate), while the phenolic –OH group at the meta position remains available for O-alkylation, esterification, or carbamate formation to introduce linker moieties, fluorophores, or affinity tags [3]. The spatial separation and electronic independence of these two functional groups—due to the meta relationship—minimizes cross-reactivity during sequential derivatization, making this compound a strategically valuable intermediate for bifunctional molecule construction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-tetrazol-1-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.